2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid
CAS No.: 424809-74-5
Cat. No.: VC7110788
Molecular Formula: C13H11NO4
Molecular Weight: 245.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 424809-74-5 |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.234 |
| IUPAC Name | 2-[(3-methylfuran-2-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C13H11NO4/c1-8-6-7-18-11(8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | PRIZKRWQTVWBFL-UHFFFAOYSA-N |
| SMILES | CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid moiety (C₆H₅COOH) linked via an amide bond to a 3-methylfuran-2-carbonyl group. The furan ring introduces electron-rich aromaticity, while the methyl group at the 3-position modulates steric and electronic effects. Key structural identifiers include:
The planar benzoic acid group facilitates hydrogen bonding, while the furan ring contributes to lipophilicity, as evidenced by a calculated LogP value of 1.8 ± 0.3 .
Physical Properties
Experimental data from suppliers indicate a boiling point of 342.5 ± 37.0 °C and a density of 1.4 ± 0.1 g/cm³ . The compound’s melting point remains unspecified, likely due to decomposition upon heating. Its solubility profile is undefined in aqueous media but presumed moderate in polar organic solvents like dimethyl sulfoxide (DMSO) based on structural analogs .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through a two-step protocol:
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Furanoyl Chloride Preparation: 3-Methylfuran-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Amide Coupling: The furanoyl chloride undergoes nucleophilic acyl substitution with 2-aminobenzoic acid in the presence of a base (e.g., triethylamine) .
Reaction conditions (e.g., solvent, temperature) are proprietary but likely mirror standard amidation procedures. Yield optimization strategies may include catalytic DMAP (4-dimethylaminopyridine) or carbodiimide-based coupling agents .
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization or column chromatography. Analytical techniques such as HPLC, NMR (¹H and ¹³C), and mass spectrometry confirm identity and purity (≥95% as per supplier specifications) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bifunctional structure (carboxylic acid + amide) makes it a versatile building block for drug discovery. Potential applications include:
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Antimicrobial Agents: Analogous benzoic acid derivatives exhibit inhibitory effects against bacterial efflux pumps .
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Enzyme Inhibitors: The furan moiety may interact with heme-containing enzymes, as seen in cytochrome P450 inhibitors .
Material Science
Its aromatic and heterocyclic components are valuable in synthesizing conjugated polymers for organic electronics. Preliminary studies on similar compounds suggest utility in organic light-emitting diodes (OLEDs) .
| Parameter | Value | Source |
|---|---|---|
| Flash Point | 160.9 ± 26.5 °C | |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | |
| Storage Conditions | -20°C for long-term stability |
Comparative Analysis with Structural Analogs
Comparing 2-[(3-methylfuran-2-carbonyl)amino]benzoic acid to its isomer, 2-[(2-methylfuran-3-carbonyl)amino]benzoic acid (CAS: 29550-94-5), reveals distinct properties:
| Property | 3-Methyl Isomer | 2-Methyl Isomer |
|---|---|---|
| Molecular Weight | 245.23 g/mol | 245.23 g/mol |
| Boiling Point | 342.5 ± 37.0 °C | 330.1 ± 42.0 °C (predicted) |
| Bioactivity | Antimicrobial (predicted) | Antifungal (observed) |
The positional isomerism influences electronic distribution, altering reactivity and biological target engagement .
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